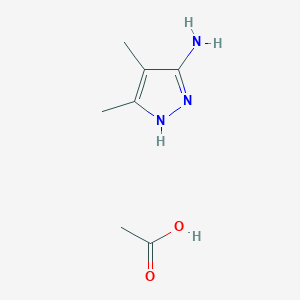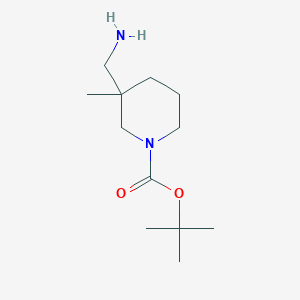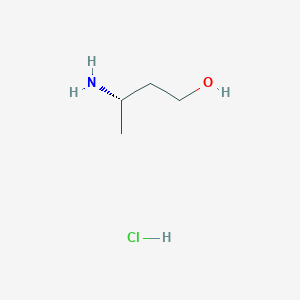
(S)-3-Aminobutan-1-ol hydrochloride
描述
(S)-3-Aminobutan-1-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of butanol, featuring an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
(S)-3-Aminobutan-1-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of (S)-3-Aminobutan-1-one using a reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction typically occurs under mild conditions, yielding the desired product with high enantiomeric purity.
Another method involves the catalytic hydrogenation of (S)-3-Aminobutan-1-one using a palladium catalyst. This method also requires hydrochloric acid to form the hydrochloride salt, ensuring the product’s stability and solubility.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium catalysts to achieve efficient conversion rates. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions
(S)-3-Aminobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (S)-3-Aminobutan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (S)-3-Aminobutan-1-ol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: (S)-3-Aminobutan-1-one
Reduction: (S)-3-Aminobutan-1-ol
Substitution: Various amides and esters depending on the substituents used.
科学研究应用
(S)-3-Aminobutan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of fine chemicals and specialty materials, including polymers and surfactants.
作用机制
The mechanism of action of (S)-3-Aminobutan-1-ol hydrochloride depends on its specific application. In biological systems, it may act as a precursor to active compounds that interact with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, facilitating its binding to target molecules.
相似化合物的比较
Similar Compounds
- ®-3-Aminobutan-1-ol hydrochloride
- 2-Aminobutan-1-ol hydrochloride
- 3-Aminopropan-1-ol hydrochloride
Uniqueness
(S)-3-Aminobutan-1-ol hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. Its specific arrangement of functional groups also makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds.
属性
IUPAC Name |
(3S)-3-aminobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFLYBTRIVTPX-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855737 | |
| Record name | (3S)-3-Aminobutan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863304-89-6 | |
| Record name | 1-Butanol, 3-amino-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863304-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Aminobutan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


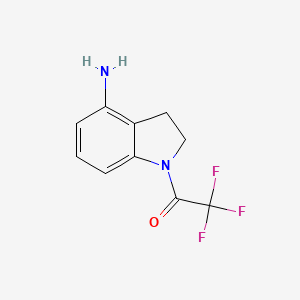
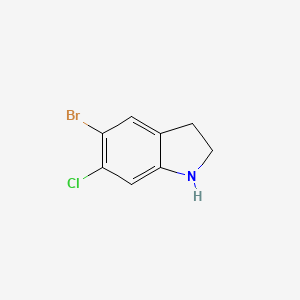
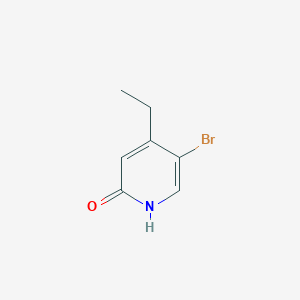
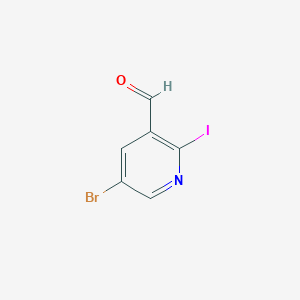
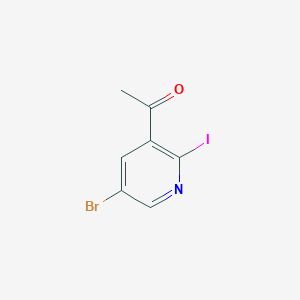
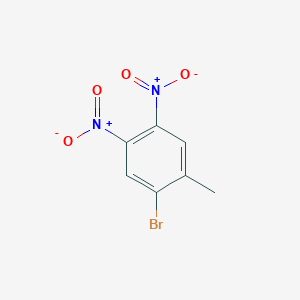

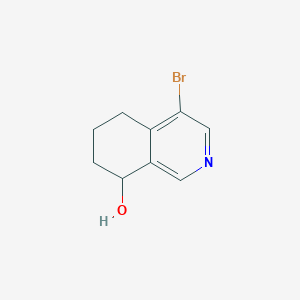
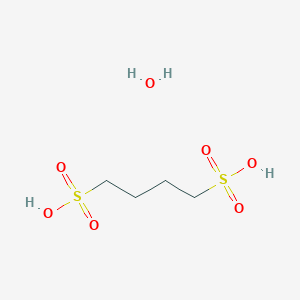
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)

